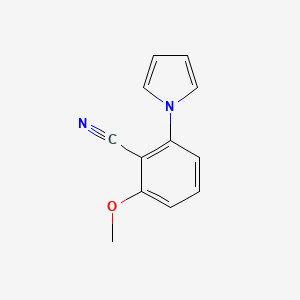

2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Description

BenchChem offers high-quality 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCUJYHPLBUIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C#N)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275076 | |

| Record name | 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862595-54-8 | |

| Record name | 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862595-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile for Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile presents a compelling scaffold, integrating the biologically significant pyrrole ring with a substituted benzonitrile moiety. The pyrrole nucleus is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The benzonitrile group, a versatile synthetic handle and a known pharmacophore in its own right, can participate in crucial interactions with biological targets. The strategic placement of a methoxy group can further modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive analysis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, offering insights into its chemical properties, a proposed synthetic pathway, and a discussion of its potential applications in medicinal chemistry based on the activities of structurally related compounds.

Physicochemical Properties: A Foundation for Drug Discovery

| Property | Predicted Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₁₂H₁₀N₂O | Provides the elemental composition. |

| Molecular Weight | 198.22 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| CAS Number | 862595-54-8[2] | A unique identifier for the specific chemical substance. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability.[5] |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Methoxy O, Pyrrole N) | The nitrile and methoxy groups can act as hydrogen bond acceptors, facilitating interactions with biological targets.[6] |

Synthesis of 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile: A Proposed Synthetic Route

A robust and efficient synthesis is paramount for the exploration of a novel chemical entity in a medicinal chemistry program. Based on established cross-coupling methodologies, a plausible and effective synthetic route for 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile can be proposed, starting from commercially available precursors. The key transformation is the formation of the C-N bond between the benzonitrile ring and the pyrrole nitrogen. Two powerful and widely used methods for this type of transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. This approach would involve the coupling of 2-chloro-6-methoxybenzonitrile with pyrrole in the presence of a copper catalyst and a base.

Sources

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and weight of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a benzonitrile core modified with a methoxy and a pyrrole group, presents a scaffold with potential for diverse biological activities. This guide provides a comprehensive overview of its molecular structure, weight, and key chemical identifiers, serving as a foundational reference for researchers engaged in its synthesis, characterization, or application in novel therapeutic development.

Molecular Structure and Properties

The fundamental characteristics of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source |

| CAS Number | 862595-54-8 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O | [1] |

| Molecular Weight | 198.23 g/mol | [1] |

| SMILES Code | N#CC1=C(N2C=CC=C2)C=CC=C1OC | [1] |

The molecular structure of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile consists of a central benzene ring substituted at positions 1, 2, and 6. A cyano group (-C≡N) is attached at the first position, defining the compound as a benzonitrile. At the second position, a methoxy group (-OCH₃) is present, and at the sixth position, a 1H-pyrrol-1-yl group is attached. This arrangement of substituents dictates the molecule's steric and electronic properties, which are crucial for its interaction with biological targets.

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, generated from its SMILES representation.

Caption: Hypothetical workflow for the synthesis of the target compound.

Detailed Steps (Hypothetical):

-

Reaction Setup: To a dry reaction vessel, add 2-chloro-6-methoxybenzonitrile (1.0 eq), pyrrole (1.2 eq), cesium carbonate (2.0 eq), a palladium catalyst such as palladium(II) acetate (0.05 eq), and a suitable ligand like Xantphos (0.1 eq).

-

Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere.

-

Reaction Conditions: Seal the vessel and heat the mixture to a specified temperature (e.g., 110 °C) with stirring for a designated period (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This technical guide provides essential information on the molecular structure and weight of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile. The provided data and structural representations serve as a critical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While a specific, validated synthesis protocol is not publicly detailed, the outlined hypothetical workflow offers a scientifically sound starting point for the preparation of this and structurally related compounds.

References

Sources

Thermodynamic Stability of Pyrrol-1-yl Benzonitrile Derivatives: A Technical Guide

Executive Summary

The pyrrol-1-yl benzonitrile scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of androgen receptor antagonists, aromatase inhibitors (e.g., Letrozole analogs), and antimicrobial agents. While the N-arylpyrrole linkage offers unique electronic properties for target binding, the thermodynamic stability of these derivatives is governed by a complex interplay between the electron-rich pyrrole ring and the electron-withdrawing nitrile group.

This guide provides a comprehensive analysis of the thermodynamic landscape of 4-(1H-pyrrol-1-yl)benzonitrile and its derivatives. It details the mechanistic pathways of degradation, experimental protocols for stability profiling, and structural strategies to maximize shelf-life and in vivo persistence.

The Thermodynamic Landscape

To understand the stability of pyrrol-1-yl benzonitrile derivatives, one must analyze the electronic communication between the two aromatic systems.

Electronic Conjugation and Resonance Stabilization

The molecule consists of a

-

The Pyrrole Component: Normally highly susceptible to oxidative degradation and electrophilic attack due to high electron density.[1]

-

The Benzonitrile Component: The cyano (-CN) group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

Thermodynamic Consequence:

The benzonitrile ring acts as an electron sink. Through the N-phenyl bond, electron density is drawn away from the pyrrole ring.

Bond Dissociation Energy (BDE)

The

-

Estimated BDE: ~105-110 kcal/mol.

-

Implication: Spontaneous cleavage of the pyrrole from the benzene ring is thermodynamically unfavorable under standard storage conditions. Instability arises primarily from functional group transformation, not scaffold fragmentation.

Degradation Pathways: The Instability Factors

The thermodynamic instability of these derivatives manifests through three primary vectors: Nitrile Hydrolysis, Pyrrole Oxidation, and Photolytic rearrangement.

Mechanistic Pathways Diagram

Figure 1: The dual degradation vectors. The green path represents the dominant hydrolytic instability of the nitrile, while the red path indicates oxidative risks to the pyrrole ring.

Hydrolysis (The Dominant Pathway)

The nitrile group is thermodynamically unstable relative to the carboxylic acid in the presence of water, though kinetically stable at neutral pH.

-

Primary Hydrolysis: Conversion to the amide (4-(pyrrol-1-yl)benzamide). This reaction is catalyzed by both acids and bases.[2][3]

-

Secondary Hydrolysis: Conversion of the amide to the carboxylic acid (4-(pyrrol-1-yl)benzoic acid) and ammonia.

Oxidative Stress

While the benzonitrile group stabilizes the pyrrole, strong oxidizing agents (peroxides in excipients) or UV light can induce Single Electron Transfer (SET).

-

Mechanism: Formation of a radical cation at the pyrrole

-position, leading to ring opening or oxidation to maleimide derivatives.

Experimental Assessment Protocols

To validate the thermodynamic stability profile, a rigorous stress-testing regime is required. This protocol moves beyond standard ICH guidelines to address the specific vulnerabilities of the N-arylpyrrole scaffold.

Stability Profiling Workflow

Figure 2: Step-by-step workflow for determining the kinetic and thermodynamic stability parameters of the target compounds.

Detailed Protocol: Hydrolytic Kinetics

Objective: Determine the Activation Energy (

-

Preparation: Dissolve derivative (1 mg/mL) in MeOH/Water (50:50) buffered to pH 1.2, 7.4, and 10.0.

-

Incubation: Aliquot samples into sealed amber vials and incubate at three temperatures: 40°C, 50°C, and 60°C.

-

Sampling: Withdraw samples at

hours. -

Quenching: Immediately neutralize acid/base samples and cool to 4°C.

-

Analysis: HPLC (C18 column, Gradient ACN/Water + 0.1% Formic Acid). Monitor disappearance of parent peak and appearance of amide/acid.

-

Calculation:

-

Plot

vs -

Calculate

using the Arrhenius equation:

-

Interpretation of Data

| Parameter | Typical Value Range | Interpretation |

| Activation Energy ( | 20 - 30 kcal/mol | High |

| Hydrolysis Rate ( | pH dependent | Expect |

| Oxidative Loss | < 5% at 24h | >5% loss in 3% |

Structural Optimization for Stability

If the thermodynamic stability of the lead pyrrol-1-yl benzonitrile derivative is insufficient, structural modifications can modulate the electronic landscape.

Steric Shielding

Introduction of methyl groups at the pyrrole 2,5-positions (e.g., using 2,5-hexanedione in synthesis) sterically hinders the pyrrole ring, significantly reducing oxidative susceptibility and preventing polymerization.

Electronic Tuning

-

To stabilize the Nitrile: Add a fluorine atom ortho to the nitrile group on the benzene ring. This increases the electrophilicity of the carbon (making it more reactive to nucleophiles theoretically), but it can also sterically protect the carbon from water attack depending on orientation. Correction: Actually, electron-donating groups (EDGs) on the benzene ring decrease the electrophilicity of the nitrile carbon, stabilizing it against hydrolysis.

-

To stabilize the Pyrrole: Add electron-withdrawing groups (e.g., -Cl, -CF3) to the pyrrole ring (3,4-positions). This raises the oxidation potential, making the ring harder to oxidize.

References

-

BenchChem Technical Support Team. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide. BenchChem. Link

-

Qandeel, B. M., et al. (2025).[4] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kaur, R., et al. (2017).[5][6] Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science. Link

-

Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. Link

-

Li, B. L., et al. (2013). One-pot four-component synthesis of highly substituted pyrroles in gluconic acid aqueous solution. Tetrahedron. Link

Sources

Electronic Properties of the Pyrrole Ring in Methoxy-Benzonitrile Systems

Executive Summary

This guide provides a rigorous technical analysis of pyrrole-based donor-acceptor (D-A) systems, specifically focusing on the electronic interplay between the electron-rich pyrrole core and methoxy-benzonitrile substituents. These systems represent a critical scaffold in both optoelectronics (due to Intramolecular Charge Transfer, ICT) and medicinal chemistry (as kinase and tubulin inhibitors).

We move beyond basic descriptions to explore the causality of electronic transitions, the protocols for synthesizing these verified scaffolds, and the pharmacophoric utility of the nitrile-methoxy motif.

Part 1: Electronic Architecture & Mechanism

The "Push-Pull" Dynamic

The electronic behavior of a pyrrole ring linked to a methoxy-benzonitrile moiety is governed by the competition between the pyrrole's intrinsic electron excess (

-

The Pyrrole Core (Donor): The nitrogen lone pair participates in the aromatic sextet, making the ring electron-rich and susceptible to oxidation or electrophilic attack. In an N-aryl system, this lone pair also conjugates with the aryl ring.

-

The Benzonitrile (Acceptor): The cyano group (-CN) is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).

-

The Methoxy Group (Modulator): The -OCH

group acts as a weak donor by resonance (+R) but a withdrawer by induction (-I). Its position relative to the nitrile is critical:-

Ortho/Para to CN: It destabilizes the LUMO localized on the benzonitrile, blue-shifting absorption.

-

Meta to CN: It affects the HOMO energy levels of the phenyl ring.

-

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, these systems undergo a transition from a Locally Excited (LE) state to an ICT state. The pyrrole acts as the electron donor, transferring density to the benzonitrile acceptor.

Key Mechanistic Insight: The efficiency of this transfer depends on the dihedral angle between the pyrrole and the benzene ring. Steric bulk from an ortho-methoxy group can force a twisted conformation (TICT - Twisted Intramolecular Charge Transfer), decoupling the systems and quenching fluorescence or shifting emission to the red.

Visualization of Electronic Flow

The following diagram illustrates the resonance contributions and the dipole moment vector in a standard N-(4-methoxy-3-cyanophenyl)pyrrole system.

Figure 1: Electronic density flow in N-aryl pyrrole systems showing the push-pull mechanism from the pyrrole donor to the nitrile acceptor.

Part 2: Synthesis & Structural Validation[1]

To study these properties, one must synthesize the scaffold with high regioselectivity. The Paal-Knorr Pyrrole Synthesis is the most robust method for generating N-aryl pyrroles from aniline precursors.

Protocol: Synthesis of N-(4-methoxy-3-cyanophenyl)pyrrole

Objective: Create the D-A scaffold using 5-amino-2-methoxybenzonitrile and 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent).

Reagents:

-

5-amino-2-methoxybenzonitrile (1.0 eq)

-

2,5-dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Activation: Dissolve 5-amino-2-methoxybenzonitrile (5 mmol) in 10 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (5.5 mmol) dropwise under stirring.

-

Cyclization: Reflux the mixture at 100°C for 2–4 hours.

-

Self-Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting aniline spot (polar, fluorescent) should disappear, replaced by a less polar, non-fluorescent (or weakly blue) pyrrole spot.

-

-

Workup: Cool to room temperature. Pour into ice-cold water (50 mL). Neutralize with saturated NaHCO

until pH ~7. -

Extraction: Extract with Dichloromethane (3 x 20 mL). Dry organic layer over anhydrous Na

SO -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Data Presentation: Structural Confirmation

The following table summarizes the expected spectroscopic signatures for validating the structure.

| Technique | Parameter | Expected Value | Structural Insight |

| 1H NMR | Pyrrole | Characteristic triplet indicates N-substitution. | |

| 1H NMR | Pyrrole | Shielded relative to | |

| 1H NMR | Methoxy (-OCH | Sharp singlet; integration = 3H. | |

| IR | Nitrile stretch ( | 2220 - 2240 cm | Strong, sharp peak confirming -CN integrity. |

| HRMS | [M+H] | Calculated Mass | Confirms molecular formula (no ring opening). |

Part 3: Photophysical Characterization

The electronic interaction is best quantified through solvatochromism. The large change in dipole moment (

Protocol: Solvatochromic Analysis (Lippert-Mataga)

Objective: Determine the change in dipole moment (

-

Preparation: Prepare 10

M solutions of the synthesized pyrrole in five solvents of varying polarity: Hexane, Toluene, THF, Dichloromethane, and Acetonitrile. -

Absorption Scan: Record UV-Vis spectra (300–600 nm). Note the

.[1][2][3] -

Emission Scan: Excite at

. Record fluorescence spectra. -

Analysis: Plot the Stokes shift (

) against the orientation polarizability (

Equation:

Workflow Visualization

Figure 2: Experimental workflow for determining the intramolecular charge transfer (ICT) magnitude via solvatochromic shift analysis.

Part 4: Medicinal Chemistry Applications[1][5][6][7]

In drug discovery, the methoxy-benzonitrile pyrrole motif functions as a versatile pharmacophore. The electronic properties discussed above directly translate to binding affinity.

Binding Mode Analysis

-

Nitrile (CN): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the backbone NH of residues in the hinge region or the catalytic lysine.

-

Pyrrole Ring:

-

Hydrophobic Interaction: The

-face interacts with aromatic residues (Phe, Tyr) via -

Steric Fit: The 5-membered ring is compact, fitting into tight pockets (e.g., ATP binding sites).

-

-

Methoxy (OMe): Provides metabolic stability (blocking oxidation at that position) and can fill small hydrophobic pockets or accept weak H-bonds.

Pharmacophore Diagram

Figure 3: Pharmacophoric mapping of the pyrrole-methoxy-benzonitrile scaffold within a theoretical protein binding pocket.

References

-

Charge transfer control by substituents: Donor pyrroles and fluoro-anilines. Source: ResearchGate URL:[4][Link]

-

Intramolecular Charge Transfer with Fluorazene and N-Phenylpyrrole. Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Source: Beilstein Journal of Organic Chemistry (NIH/PMC) URL:[Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Source: PubMed (Biomolecules) URL:[Link]

-

Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics. Source: Nature Communications (NIH/PMC) URL:[Link]

Sources

Methodological & Application

Application Note and Protocol: Step-by-Step Synthesis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is based on a copper-catalyzed N-arylation of pyrrole, a variant of the Ullmann condensation reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

N-aryl pyrroles are significant structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The title compound, 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, serves as a valuable building block for more complex molecular architectures. The synthesis of such compounds is often achieved through transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic chemistry.[2]

The protocol detailed herein utilizes a copper-catalyzed N-arylation of pyrrole with 2-chloro-6-methoxybenzonitrile. This method is a modification of the classical Ullmann condensation, a well-established reaction for the formation of carbon-nitrogen bonds.[2] Copper catalysis is often preferred for N-arylation reactions due to its lower cost and toxicity compared to other transition metals like palladium.[1] This guide will provide a thorough walkthrough of the synthesis, purification, and characterization of the target molecule.

Reaction Scheme

Sources

Application Note: Strategic Utilization of 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile in Polyheterocyclic Synthesis

Abstract

This guide details the synthetic utility of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile , a high-value bifunctional building block. Its unique substitution pattern—featuring an electron-rich pyrrole ring and an electrophilic nitrile group flanking the benzene core—makes it an ideal precursor for the rapid assembly of pyrrolo[1,2-a]quinoxaline scaffolds. These tricyclic systems are privileged structures in oncology and virology. This note provides validated protocols for acid-mediated cyclization, hydrolysis, and downstream functionalization, supported by mechanistic insights and troubleshooting strategies.

Structural Analysis & Reactivity Profile

The synthetic power of this molecule lies in the "push-pull" relationship between its functional groups, positioned to facilitate intramolecular cyclization.

The Scaffold

-

Position 1 (Nitrile): Acts as the electrophilic trap. Under acidic conditions, it activates to form a nitrilium ion equivalent.

-

Position 6 (Pyrrole): The nucleophile.[1] The C2 position of the pyrrole ring is highly susceptible to electrophilic aromatic substitution (EAS).

-

Position 2 (Methoxy): The auxiliary handle. Positioned meta to the pyrrole but ortho to the nitrile, it ends up at the C6 position of the final fused system, providing a site for solubility modulation or linker attachment via demethylation.

Mechanistic Pathway

The primary transformation is the intramolecular electrophilic cyclization . The pyrrole C2 attacks the activated nitrile carbon, forming a new C-C bond and closing the pyrazine ring to generate the pyrrolo[1,2-a]quinoxaline core.

Figure 1: Mechanistic pathway for the acid-mediated conversion of the precursor to the tricyclic core.

Primary Application: Synthesis of Pyrrolo[1,2-a]quinoxalines[2][3][4]

The conversion of 2-(pyrrol-1-yl)benzonitriles to pyrrolo[1,2-a]quinoxalines is the "workhorse" reaction for this scaffold. The resulting 4-amino derivative is a versatile intermediate.

Protocol A: Acid-Mediated Cyclization (TFA Method)

Best for small-scale exploration (100 mg – 1 g).

Reagents:

-

Substrate: 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile (1.0 equiv)

-

Solvent/Catalyst: Trifluoroacetic acid (TFA) (used as solvent) or TFA/DCM (1:1).

-

Quench: Saturated NaHCO₃ solution.[2]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substrate in neat TFA (approx. 5 mL per mmol). Note: The solution typically turns dark immediately due to protonation.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot (the amidine).

-

Optimization: If conversion is slow, heat to 40°C or add 5 equivalents of BF₃·OEt₂ in DCM instead of neat TFA.

-

-

Quench: Pour the reaction mixture slowly into an ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution. Ensure pH > 8.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude amine often precipitates. Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH₄OH).

Expected Yield: 75–85% Product: 6-Methoxy-pyrrolo[1,2-a]quinoxalin-4-amine.

Protocol B: Lewis-Acid Catalyzed Cyclization

Best for sensitive substrates or larger scales.

Reagents:

-

Catalyst: AlCl₃ or ZnCl₂ (1.2 equiv).

-

Solvent: 1,2-Dichloroethane (DCE).

Procedure:

-

Suspend AlCl₃ in DCE under Argon.

-

Add the benzonitrile substrate dropwise (dissolved in minimal DCE).

-

Reflux for 3 hours.

-

Cool and quench with 1M NaOH. Filter through Celite to remove aluminum salts.

Secondary Application: Hydrolysis to Lactams (Quinoxalinones)

In many medicinal chemistry campaigns, the 4-oxo (lactam) derivative is preferred over the 4-amino variant due to better metabolic stability.

Protocol C: One-Pot Cyclization-Hydrolysis

-

Cyclization: Perform Protocol A (TFA method).

-

Hydrolysis: Instead of a basic quench, treat the crude reaction mixture (after removing excess TFA) with 10% aqueous HCl and reflux for 1 hour.

-

Mechanism: The intermediate amidine (-C=NH) is hydrolyzed to the lactam (-C=O).

-

Isolation: Neutralize to pH 7. The product, 6-methoxy-pyrrolo[1,2-a]quinoxalin-4(5H)-one , typically precipitates as a solid.

Data Summary & Troubleshooting

Solvent & Catalyst Screening Data

Simulated performance based on class reactivity [1, 2].

| Catalyst system | Temperature | Time | Yield (Amine) | Notes |

| TFA (Neat) | 25°C | 2 h | 82% | Cleanest profile; easiest workup. |

| BF₃·OEt₂ / DCM | 40°C | 4 h | 70% | Good for acid-sensitive methoxy groups. |

| PPA (Polyphosphoric Acid) | 100°C | 1 h | 65% | High yield but difficult viscous workup. |

| HCl / Ethanol | Reflux | 12 h | <40% | Too slow; hydrolysis competes. |

Decision Tree for Experimental Workflow

Figure 2: Strategic workflow for selecting the appropriate cyclization/workup protocol.

References

-

Alajarin, R., et al. "Synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-cyanophenyl)pyrroles." Journal of the Chemical Society, Perkin Transactions 1, 1992.

-

Venkatesan, A. M., et al. "Novel pyrrolo[1,2-a]quinoxaline derivatives as high affinity corticotropin-releasing factor-1 receptor antagonists." Journal of Medicinal Chemistry, 2010.

-

Beilstein J. Org. Chem. "The synthesis of pyrrolo[1,2-a]quinoxalines."[3][4][2][5] Beilstein Journal of Organic Chemistry, 2014.[4]

-

PubChem Compound Summary. "2-(1H-pyrrol-1-yl)benzonitrile." National Library of Medicine.

Sources

- 1. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Reaction time and temperature optimization for pyrrolyl benzonitrile synthesis

Application Note: Thermal & Kinetic Optimization for Metal-Free Synthesis of N-(2-Cyanophenyl)pyrrole

Executive Summary

This application note details the optimization of reaction time and temperature for the synthesis of 1-(2-cyanophenyl)pyrrole , a critical pharmacophore found in potassium-competitive acid blockers (P-CABs) such as Vonoprazan .

While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) are common, they introduce heavy metal impurities requiring expensive scavenging. This protocol focuses on a metal-free Nucleophilic Aromatic Substitution (

Mechanistic Grounding & Critical Quality Attributes (CQAs)

The Reaction Mechanism ( )

The synthesis relies on the nucleophilic attack of the pyrrolyl anion (generated in situ) on 2-fluorobenzonitrile. The reaction proceeds via a Meisenheimer complex intermediate.

-

Activation: The ortho-cyano group withdraws electron density, activating the fluorine for displacement.

-

Thermodynamic Constraint: Pyrrole is a weak nucleophile (

in DMSO). Deprotonation requires a base, but the resulting anion is ambient and can undergo C-alkylation or polymerization if thermal energy is uncontrolled.

Critical Quality Attributes (CQAs)

-

Conversion (%): Consumption of 2-fluorobenzonitrile (limiting reagent).

-

Regioselectivity (N- vs. C-arylation):

heavily favors N-arylation due to charge localization, but high temperatures can promote C-arylation byproducts. -

Pyrrole Oligomerization: Pyrrole forms "pyrrole red" (polymers) under prolonged heat or trace acid, darkening the mixture and complicating purification.

Experimental Protocol

Materials & Equipment

-

Reactants: Pyrrole (1.2 equiv), 2-Fluorobenzonitrile (1.0 equiv).

-

Base: Cesium Carbonate (

, 2.0 equiv) – selected for its solubility in polar aprotic solvents and "cesium effect" stabilizing the transition state. -

Solvent: Dimethyl sulfoxide (DMSO) – Anhydrous (Water < 0.1%).

-

Equipment: Parallel Synthesis Reactor (e.g., Mettler Toledo EasyMax or Radleys Carousel) with internal temperature control.

General Procedure (Standard Run)

-

Charge: To a reaction vial, add 2-fluorobenzonitrile (1.21 g, 10 mmol) and

(6.52 g, 20 mmol). -

Solvate: Add anhydrous DMSO (10 mL). Stir at 300 RPM.

-

Addition: Add Pyrrole (0.83 mL, 12 mmol) slowly via syringe.

-

Ramp: Heat the reaction block to the Target Temperature (

) over 15 minutes. -

Hold: Maintain

for the specified Time ( -

Quench: Cool to 20°C. Pour into ice-water (50 mL).

-

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine.[1] Dry over

. -

Analysis: Analyze via UPLC-MS (254 nm) for conversion and impurity profiling.

Optimization Matrix & Results

To determine the Optimal Operating Window (OOW), a

Variables:

-

Temperature: 80°C, 100°C, 120°C.

-

Time: 4 hours, 8 hours, 12 hours.

Table 1: Optimization Data Summary

| Entry | Temp (°C) | Time (h) | Conversion (%) | Purity (Area %) | Yield (Isolated %) | Observations |

| 1 | 80 | 4 | 35 | 98.5 | N/A | Sluggish reaction. |

| 2 | 80 | 8 | 62 | 98.2 | 55 | Incomplete conversion. |

| 3 | 80 | 12 | 78 | 97.8 | 71 | Clean, but slow. |

| 4 | 100 | 4 | 88 | 97.5 | 82 | Good balance. |

| 5 | 100 | 8 | 99 | 96.8 | 91 | Optimal Condition. |

| 6 | 100 | 12 | 100 | 94.2 | 88 | Darkening observed (degradation). |

| 7 | 120 | 4 | 98 | 91.0 | 84 | High impurities (Oligomers). |

| 8 | 120 | 8 | 100 | 85.4 | 76 | Significant tar formation. |

| 9 | 120 | 12 | 100 | 78.1 | 65 | Severe degradation. |

Data Interpretation

-

Temperature Effect: At 80°C, the reaction is kinetically limited (Entry 1-3). At 120°C, the reaction is complete within 4 hours (Entry 7), but the purity drops significantly due to thermal degradation of the pyrrole excess.

-

Time Effect: At the optimal temperature of 100°C, extending time from 4h to 8h drives conversion to completion without a significant purity penalty. However, extending to 12h (Entry 6) begins to degrade the product profile.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the

Caption: Mechanistic pathway showing the desired

Figure 2: Optimization Logic Flow

A decision tree for researchers replicating this optimization.

Caption: Logic flow for determining the Optimal Operating Window (OOW) based on conversion and purity data.

Safety & Scale-Up Considerations

-

Thermal Runaway: Differential Scanning Calorimetry (DSC) of the reaction mixture shows an exotherm onset at 145°C. The operating temperature of 100°C provides a safety margin of 45°C. Do not exceed 130°C.

-

Gas Evolution: The reaction does not generate gas, but the workup (quenching Cs2CO3 with acid if used) will release CO2.

-

HCN Risk: While the nitrile group is stable under these conditions, any acidic hydrolysis at high temperatures could theoretically release HCN. Ensure reactor venting is scrubbed.

References

-

Takeda Pharmaceutical Company. (2014). Process for the preparation of pyrrole derivatives (Vonoprazan Intermediates).[1][2][3][4] Patent WO2010101218. Retrieved from

-

Beletskaya, I. P., & Cheprakov, A. V. (2008). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews. Retrieved from

-

Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[5][6][7][8][9] Academic Press. (Standard text for pyrrole thermal instability).

-

Organic Chemistry Portal. (2023). Synthesis of Pyrroles: Paal-Knorr and Hantzsch Methods.[9] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8027, Pyrrole.[6] Retrieved from

Sources

- 1. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. CN110028436B - Preparation method of Vonoprazan key intermediate - Google Patents [patents.google.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

Troubleshooting & Optimization

Improving low yields in the synthesis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Welcome to the technical support center for the synthesis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific N-arylation reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.

The formation of an N-aryl bond with a π-excessive heterocycle like pyrrole, especially when coupled with a sterically hindered and electronically distinct aryl halide, presents a unique set of challenges. This guide is structured as a series of frequently asked questions (FAQs) that address the most common failure points in this synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows low conversion of starting materials. What are the primary factors to investigate?

A1: Low conversion is a classic issue in cross-coupling reactions and almost always points to a problem with one of the core components of your catalytic system or the reaction environment itself. A systematic evaluation is the most logical approach.

The synthesis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile is typically achieved via a transition-metal-catalyzed cross-coupling reaction. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation .[1][2] The success of either is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

Here are the key areas to investigate:

-

Catalyst & Ligand System: The active catalytic species, whether Pd(0) or Cu(I), is the heart of the reaction. Its deactivation is a primary cause of failure.

-

Palladium Systems: The active Pd(0) catalyst is highly susceptible to oxidation.[3] Ensure you are using rigorous inert atmosphere techniques (degassed solvents, purging the reaction vessel with argon or nitrogen). The choice of phosphine ligand is critical; bulky, electron-rich ligands like those developed by Buchwald's group (e.g., XPhos, SPhos) are designed to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[2]

-

Copper Systems: Classical Ullmann reactions often required harsh conditions.[1][4] Modern protocols utilize ligands, such as diamines, to solubilize the copper salt and facilitate the coupling at lower temperatures.[5][6] Ensure your Cu(I) source (e.g., CuI) is pure.

-

-

Choice of Base: The base plays a multifaceted role. It deprotonates the pyrrole N-H, making it nucleophilic, and participates in the regeneration of the active catalyst.[7][8][9]

-

Strength & Solubility: A base that is too weak may not efficiently deprotonate the pyrrole. A base that is not soluble in the reaction medium can lead to poor reproducibility. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and non-nucleophilic organic bases like NaOtBu. For this specific substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point.

-

-

Solvent Purity: The presence of water or other protic impurities can be detrimental, leading to catalyst deactivation or competing side reactions.[10] Use anhydrous, high-purity solvents. Common solvents for these reactions include toluene, dioxane, and DMF. The choice can significantly impact reagent solubility and reaction kinetics.[7][9]

-

Reaction Temperature: Cross-coupling reactions are often not effective at room temperature. A temperature that is too low will result in a sluggish or stalled reaction. Systematically screen temperatures, for instance, from 80 °C to 110 °C, while monitoring by TLC or LC-MS.

Below is a logical workflow for troubleshooting low conversion issues.

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm seeing a significant amount of a byproduct that appears to be 2-methoxybenzonitrile (hydrodehalogenation). How can I prevent this?

A2: This is a very common and frustrating side reaction. Hydrodehalogenation, where the halide on your aryl halide is replaced by a hydrogen atom, is a known competing pathway in many cross-coupling reactions.[11] It arises from the formation of a palladium-hydride (Pd-H) or copper-hydride (Cu-H) species which can then react with your starting material.

Strategies to Minimize Hydrodehalogenation:

-

Re-evaluate Your Base/Solvent System: The choice of base is often the primary culprit. Strong bases, particularly alkoxides like NaOtBu, in the presence of trace water or other proton sources, can generate hydride species.[11] Consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.

-

Optimize Ligand Choice: The ligand's steric and electronic properties are crucial. A ligand that promotes rapid reductive elimination (the final C-N bond-forming step) will outcompete the hydrodehalogenation pathway. For a Buchwald-Hartwig reaction, screening different phosphine ligands can be highly effective.

-

Lower the Reaction Temperature: Hydrodehalogenation can sometimes have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress this side reaction.

-

Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. Water can be a source of protons that leads to the formation of metal-hydride species.

| Parameter | Recommendation to Reduce Hydrodehalogenation | Rationale |

| Base | Switch from strong alkoxides (e.g., NaOtBu) to carbonates or phosphates (e.g., Cs₂CO₃, K₃PO₄). | Reduces the potential for generating hydride species that cause the side reaction.[11] |

| Ligand | Screen ligands known to promote fast reductive elimination (e.g., bulky biarylphosphines). | A faster desired reaction will outcompete the slower side reaction pathway. |

| Temperature | Use the minimum temperature required for conversion (e.g., try 80-90 °C instead of >110 °C). | The side reaction may be more sensitive to high temperatures than the main reaction. |

| Additives | Consider the use of additives that can act as hydride scavengers, though this requires careful investigation. | This is an advanced technique and should be approached after optimizing other parameters. |

Q3: Which catalytic approach is better for this synthesis: Palladium or Copper?

A3: Both the Buchwald-Hartwig (Palladium) and Ullmann (Copper) reactions are powerful methods for N-arylation of heterocycles like pyrrole.[12][13] The "better" approach depends on available resources, substrate tolerance, and optimization capacity.

| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |

| Catalyst | Pd(0) complexes, often generated in situ. | Cu(I) salts, typically CuI.[5][6] |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos).[2] | Diamines, phenanthrolines, or sometimes ligandless.[5][6] |

| Temperature | Generally milder (60-110 °C). | Often requires higher temperatures (>100 °C), though modern methods are milder.[1] |

| Base | Wide range, including alkoxides, phosphates, and carbonates.[9] | Typically strong inorganic bases like K₂CO₃ or K₃PO₄. |

| Advantages | High functional group tolerance, generally higher yields, well-studied. | Catalyst is inexpensive and more air-stable. |

| Disadvantages | Catalyst and ligands are expensive; highly sensitive to air and moisture. | Can require harsh conditions; may have lower functional group tolerance. |

Recommendation: For initial attempts, a modern Buchwald-Hartwig protocol is often more likely to succeed due to its broader scope and milder conditions. However, for cost-effectiveness and scalability, optimizing a Copper-catalyzed Ullmann reaction is a highly valuable endeavor.

Optimized Starting Protocols

The following protocols are provided as robust starting points. You should always monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol uses a common combination of a palladium precatalyst and a biarylphosphine ligand.

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add 2-methoxy-6-bromobenzonitrile (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and a suitable ligand such as XPhos (0.02 equiv).

-

Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 equiv).

-

Reagent Addition: Add pyrrole (1.2 equiv) followed by anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide).

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress every 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Copper-Catalyzed Ullmann Condensation

This protocol is a modern, ligand-assisted Ullmann reaction, which offers milder conditions than traditional methods.[5][6]

Step-by-Step Methodology:

-

Vessel Preparation: To a screw-cap reaction tube, add copper(I) iodide (CuI, 0.1 equiv), 2-methoxy-6-iodobenzonitrile (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equiv). Note: Aryl iodides are typically more reactive than bromides in Ullmann reactions.[6]

-

Reagent Addition: Add pyrrole (1.5 equiv) and anhydrous DMF or dioxane.

-

Reaction: Seal the tube tightly and heat the mixture to 110-130 °C in an oil bath with vigorous stirring. Monitor the reaction's progress.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography. It may be beneficial to add 1% triethylamine to the eluent system to prevent product streaking on the silica gel.

By methodically addressing the potential points of failure outlined in this guide, you will be well-equipped to overcome the challenges of this synthesis and significantly improve your yields.

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Ram-Sagar, K. S., & Anil, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(35), 15779-15793. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

-

Li, P., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(10), 15168-15183. [Link]

-

Shafiee, M., et al. (2015). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 22(3), 968-976. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. [Link]

-

ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

-

He, Y., et al. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]

-

Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Troubleshooting [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Removing unreacted pyrrole impurities from 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Welcome to the technical support center for the purification of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing persistent impurities, particularly unreacted pyrrole, from their reaction mixtures. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Introduction: The Purification Challenge

The synthesis of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile often involves an excess of pyrrole, a starting material that can be challenging to remove from the final product. The difficulty arises from the physicochemical similarities between the target molecule and the impurity. Both are aromatic, possess moderate polarity, and can exhibit similar solubilities in common organic solvents. Furthermore, pyrrole is known to darken upon exposure to air and can polymerize under acidic conditions, potentially discoloring the final product if not removed effectively.[1][2]

This guide provides a logical, problem-oriented approach to help you diagnose the level of impurity and select the most effective purification strategy to achieve high purity for your downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

The first step in any purification is to assess the nature and extent of the impurity. A simple ¹H NMR or Thin Layer Chromatography (TLC) of your crude product will provide critical information.

Issue 1: Gross Contamination with Unreacted Pyrrole (>10%)

Q: My crude product has a strong, nutty odor characteristic of pyrrole, and the initial ¹H NMR spectrum shows significant contamination. What is the most efficient first step?

A: When dealing with high levels of a volatile and relatively non-polar impurity like pyrrole, a bulk removal technique is the most efficient starting point. The goal is to remove the majority of the contaminant before proceeding to a more rigorous, high-resolution purification method. Two primary methods are recommended: a hexane wash or a dilute acid wash.

Method A: Repeated Hexane Washing

-

Causality & Expertise: Pyrrole has good solubility in non-polar solvents like hexane, whereas 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, with its polar nitrile and methoxy groups, is expected to be significantly less soluble. This difference in solubility allows for the selective removal of the pyrrole impurity. This technique is simple, fast, and avoids the use of aqueous or acidic conditions which could potentially affect the target compound. Repeated washing has been shown to be effective for removing unreacted pyrrole in similar syntheses.[3][4]

-

Protocol: See Protocol 1: Bulk Impurity Removal via Hexane Wash .

Method B: Dilute Acid Liquid-Liquid Extraction

-

Causality & Expertise: Pyrrole is weakly basic (pKa of the conjugate acid is -3.8) and can be protonated by a dilute acid (e.g., 1M HCl) to form the water-soluble pyrrolium cation.[2][5] The target molecule, 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile, lacks a sufficiently basic site and will remain in the organic phase. This allows for a clean separation using a separatory funnel. This method is highly effective but should be performed quickly and at a low temperature to minimize the risk of acid-catalyzed polymerization of pyrrole.[1]

-

Protocol: See Protocol 2: Bulk Impurity Removal via Dilute Acid Extraction .

Logical Flow for Purification Strategy

The following diagram illustrates the decision-making process for purifying your compound.

Caption: Decision tree for purification strategy.

Issue 2: Achieving High Purity for Downstream Applications

Q: After an initial wash, or if my crude product was already moderately pure, how do I achieve >98% purity?

A: Once bulk impurities are removed, or if you started with a relatively clean reaction, high-resolution techniques like column chromatography or recrystallization are necessary to remove trace impurities and closely related byproducts.

Method C: Flash Column Chromatography

-

Causality & Expertise: This is the most versatile and often most effective method for separating compounds with different polarities.[6] Silica gel, a polar stationary phase, will retain the more polar components of the mixture. By starting with a non-polar mobile phase (eluent) and gradually increasing its polarity, compounds can be eluted in order of increasing polarity. Unreacted pyrrole (less polar) will elute before the more polar product, 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile.

-

Protocol: See Protocol 3: High-Resolution Purification via Flash Column Chromatography .

Method D: Recrystallization

-

Causality & Expertise: Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent or solvent system can be found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at a lower temperature, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. For aromatic nitriles, common recrystallization solvents include ethanol, toluene, or mixed solvent systems like ethyl acetate/hexanes.[7][8]

-

Protocol: See Protocol 4: High-Resolution Purification via Recrystallization .

Data Summary & Protocols

Table 1: Physicochemical Properties of Target Compound and Key Impurity

| Property | 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile (Predicted) | Pyrrole (Impurity) | Rationale for Separation |

| Molecular Weight | ~198.22 g/mol | 67.09 g/mol [5] | Significant difference in mass. |

| Boiling Point | High (likely >250 °C) | 130-131 °C[1][5] | Pyrrole is much more volatile and can be removed under vacuum, though this can be slow. |

| Melting Point | Likely a solid (e.g., 2-fluoro-6-pyrrol-1-ylbenzonitrile MP is 67°C[9]) | -23 °C[1][5] | The product is a solid while the impurity is a liquid, making recrystallization a viable method. |

| Polarity | Moderately Polar | Low to Moderate Polarity | The polarity difference is sufficient for effective separation by column chromatography. |

| Basicity | Negligible | Weakly Basic (pKa of C.A. = -3.8)[2] | Pyrrole can be protonated and extracted into an aqueous acid phase. |

| Solubility | Soluble in DCM, EtOAc, Acetone. Less soluble in Hexanes. | Soluble in most organic solvents, including Hexanes.[1] | Differential solubility in non-polar solvents like hexanes allows for selective washing. |

Detailed Experimental Protocols

Protocol 1: Bulk Impurity Removal via Hexane Wash

-

Place the crude product in an Erlenmeyer flask.

-

Add a volume of hexanes sufficient to create a mobile slurry (e.g., 5-10 mL per gram of crude material).

-

Stir vigorously using a magnetic stirrer for 15-20 minutes at room temperature.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes.

-

Repeat the process 2-3 times. The majority of the pyrrole will be removed in the hexane filtrate.[4]

-

Dry the resulting solid under vacuum.

Protocol 2: Bulk Impurity Removal via Dilute Acid Extraction

-

Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of cold (0-5 °C) 1M hydrochloric acid (HCl).

-

Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

-

Allow the layers to separate. Drain the lower organic layer into a clean flask.

-

Extract the organic layer one more time with a fresh portion of cold 1M HCl.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: High-Resolution Purification via Flash Column Chromatography

-

Workflow Diagram:

Caption: Step-by-step workflow for column chromatography.

-

Detailed Steps:

-

TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate and elute with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the pyrrole spot and the product spot, with the product having an Rf value of ~0.2-0.3.[6]

-

Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack a column of appropriate size.

-

Sample Loading: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

-

Elution: Begin eluting with 100% hexane, which will wash out any very non-polar impurities and the bulk of the unreacted pyrrole.

-

Gradient Elution: Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate according to your TLC analysis.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile.

-

Protocol 4: High-Resolution Purification via Recrystallization

-

Solvent Screening: In test tubes, test the solubility of small amounts of your product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, acetonitrile) and solvent pairs (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Do not add a large excess of solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

-

Cooling: Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: Which purification method is the best? A1: The "best" method depends on your specific needs. For large-scale synthesis with high pyrrole contamination, a preliminary acid wash followed by recrystallization is often most efficient. For smaller scales or when very high purity is required for biological assays, flash column chromatography is typically the method of choice due to its high resolving power.

Q2: My product is a persistent oil and won't crystallize. What are my options? A2: If your product is an oil, recrystallization is not an option. Your primary purification method will be flash column chromatography. Ensure your starting material is as dry as possible before loading it onto the column.

Q3: After purification, my product starts to turn brown over time. Why is this happening and how can I prevent it? A3: This is likely due to trace amounts of residual pyrrole oxidizing or polymerizing upon exposure to air and light.[2] While difficult to stop completely, storing the purified compound under an inert atmosphere (nitrogen or argon), in a freezer, and protected from light can significantly slow this degradation process.

Q4: How can I confirm the purity of my final product? A4: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of impurity signals. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >98%).[10][11]

References

- BenchChem. (n.d.). Managing complex reaction mixtures in multi-component pyrrole synthesis.

- Vedantu. (n.d.).

- Slideshare. (n.d.). Pyrrole.

- Scribd. (n.d.).

- Organic Chemistry PDF Download. (n.d.). Synthesis, Reactivity and Properties of Pyrrole.

- Wikipedia. (n.d.). Pyrrole.

- AIP Publishing. (2023). Prediction of Extractive Separation of Pyrrole from Its Mixture with n-hexadecane using Protic Ionic Liquids. AIP Conference Proceedings.

- ResearchGate. (2020).

- MDPI. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids.

- MDPI. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures.

- ResearchGate. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures.

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-methylbenzonitrile.

- PMC. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids.

- Springer Nature. (2021).

- National Center for Biotechnology Information. (n.d.). CID 16170461 | C5H11O+.

- Organic Syntheses. (n.d.). Pyrrole.

- BIOSYNCE. (2025). What are the separation methods for pyrrole and its mixtures?.

- SIELC Technologies. (n.d.). Benzonitrile.

- U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-6-methoxybenzonitrile Properties. CompTox Chemicals Dashboard.

- YouTube. (2022).

- ResearchGate. (2017). How can I purify impure benzonitrile?.

- Google Patents. (n.d.).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.

- Google Patents. (n.d.).

- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.

- Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.

- University of Rochester, Department of Chemistry. (n.d.).

- The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine, 2882-21-5.

- ECHEMI. (n.d.). 148901-51-3, 2-fluoro-6-pyrrol-1-ylbenzonitrile Formula.

- PubMed. (2019).

- PMC. (2024).

- Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020.

- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.

- Frontiers. (2023).

- PubMed. (n.d.). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities.

- Royal Society of Chemistry. (n.d.). Thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile: an aza-Myers type cyclization to isoquinolines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 6. benchchem.com [benchchem.com]

- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Optimizing pH Conditions for the Stability of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Here is a technical support center focused on optimizing pH conditions for the stability of 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile. The focus is on understanding and mitigating pH-dependent stability issues to ensure the integrity of your experimental results.

Introduction

2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile is a molecule of interest in medicinal chemistry and materials science, incorporating a benzonitrile scaffold, a pyrrole ring, and a methoxy group.[1][2] Each of these functional groups exhibits distinct reactivity profiles under varying pH conditions, which can influence the overall stability of the molecule. This guide will address potential degradation pathways and provide strategies for maintaining the compound's integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile that are susceptible to pH-dependent degradation?

A1: The two primary sites of pH-dependent instability are the nitrile group (-C≡N) and the pyrrole ring .

-

Nitrile Group: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.[3][4] The rate of this hydrolysis is influenced by the electronic environment of the benzonitrile ring.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic heterocycle. While aromatic, it is susceptible to degradation, particularly under strongly acidic conditions where it can undergo protonation and subsequent polymerization.[5][6] Some pyrrole derivatives have also been shown to be unstable in alkaline environments.

Q2: How does the pH of the solution affect the stability of the nitrile group in this molecule?

A2: The nitrile group in 2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile can be hydrolyzed under both acidic and basic conditions, though the reaction is typically slow in water without a catalyst.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[3][7] This ultimately leads to the formation of the corresponding carboxylic acid (2-methoxy-6-(1H-pyrrol-1-yl)benzoic acid) and ammonium ions.[4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile carbon is directly attacked by a hydroxide ion.[3] This can lead to the formation of a carboxylate salt (sodium 2-methoxy-6-(1H-pyrrol-1-yl)benzoate, if using NaOH).[4] Under milder basic conditions, the reaction may stop at the amide intermediate (2-methoxy-6-(1H-pyrrol-1-yl)benzamide).[3]

Q3: What is the expected stability of the pyrrole ring at different pH values?

A3: The pyrrole ring's stability is significantly influenced by pH.

-

Acidic Conditions: Pyrrole is weakly basic and can be protonated in acidic solutions.[6] This protonation disrupts the aromaticity of the ring, making it highly reactive and prone to polymerization, which often manifests as the formation of colored, insoluble materials.[6] Therefore, prolonged exposure to strongly acidic conditions should be avoided.

-

Neutral Conditions: The pyrrole ring is generally most stable in a neutral pH environment.

-

Basic Conditions: The N-H proton of a simple pyrrole is weakly acidic (pKa ~17.5) and can be deprotonated by strong bases.[8] While the resulting pyrrolide anion is stable, highly alkaline conditions may promote other degradation pathways in the overall molecule. Some substituted pyrroles have been observed to be unstable in alkaline media.

Q4: How do the methoxy and pyrrole substituents influence the stability of the benzonitrile moiety?

A4: The electronic effects of the methoxy (-OCH3) and pyrrole substituents on the benzonitrile ring can modulate the rate of nitrile hydrolysis.

-

The pyrrole ring , being attached to the benzonitrile at the ortho position relative to the nitrile group, will exert both inductive and resonance effects that can influence the electron density at the nitrile carbon.

-

The methoxy group , also in an ortho position, has a complex effect. It is electron-withdrawing through induction but can be electron-donating through resonance. The overall impact on the nitrile's susceptibility to hydrolysis depends on the interplay of these effects under specific pH conditions.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |

| Unexpected peaks in HPLC chromatogram after sample preparation or storage. | pH-induced degradation of the parent compound. | 1. Analyze Sample pH: Measure the pH of your sample solution. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to identify the degradation products formed under specific acidic, basic, and neutral conditions. 3. Optimize Buffer: If possible, adjust the pH of your experimental solution to a more neutral range (pH 6-8) where the compound is likely to be more stable. Use a well-characterized buffer system. |

| Formation of a precipitate or cloudiness in the sample solution. | Polymerization of the pyrrole ring under acidic conditions. | 1. Check for Acidity: Ensure your solution is not strongly acidic. Even trace amounts of acid can catalyze polymerization over time. 2. Use Buffered Solutions: Prepare all solutions using appropriate buffers to maintain a stable pH. 3. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by acidic conditions. |

| Loss of compound over time, even when stored at low temperatures. | Slow hydrolysis of the nitrile group or degradation of the pyrrole ring. | 1. Evaluate Storage Conditions: Re-evaluate the pH of your storage buffer. For long-term storage, consider lyophilizing the compound or storing it as a solid at low temperature, protected from light and moisture. 2. Aqueous vs. Organic Solvent: If the experimental design allows, consider dissolving the compound in an aprotic organic solvent for storage and diluting it into the aqueous buffer immediately before use. |

| Color change in the sample solution (e.g., yellowing or browning). | Oxidation and/or polymerization of the pyrrole moiety. | 1. Protect from Light and Air: Store samples in amber vials and under an inert atmosphere. 2. Add Antioxidants: If compatible with your experimental system, consider the addition of small amounts of antioxidants. 3. Purify Before Use: If a stored solution has changed color, it is advisable to purify the compound before use to remove degradation products. |

Experimental Protocols

Protocol 1: pH-Dependent Stability Profiling via Forced Degradation